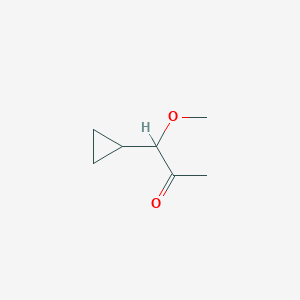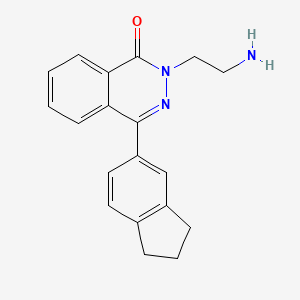
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone (2-AE-4-DHI-1P) is a novel synthetic compound with potential applications in the field of medicinal chemistry. It has attracted considerable attention due to its unique structure, which is composed of a 2-aminoethyl group, a 2,3-dihydro-1H-inden-5-yl group, and a 1(2H)-phthalazinone group. This combination of groups provides 2-AE-4-DHI-1P with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. In addition, 2-AE-4-DHI-1P has been found to possess significant cytotoxicity, which makes it a promising candidate for further research and development in the field of medicinal chemistry.
Scientific Research Applications
Antihypertensive Activities
- Phthalazinone derivatives, including those similar to 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone, have been investigated for their antihypertensive activities. Some derivatives showed appreciable activity both in vitro and in vivo (Ş. Demirayak, A. Karaburun, & R. Beis, 2004).
Vasodilator Activities
- Studies on phthalazinone derivatives also revealed vasodilator activities, suggesting their potential use in cardiovascular treatments (Ş. Demirayak, A. Karaburun, I. Kayağil, K. Erol, & B. Sirmagul, 2004).
Anticancer Potential
- Novel 4-benzyl-1(2H)-phthalazinone derivatives have been synthesized with expected anticancer activity. These derivatives were obtained through various chemical synthesis methods (S. E. Rayes, I. Ali, hamdy Abd Elazeem, & Sara Eltorky, 2019).
Antimicrobial Activity
- Certain 1(2H)-phthalazinone derivatives, related to the compound of interest, showed significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria as well as fungi (T. Önkol, D. Doğruer, L. Uzun, Selcen Adak, S. Özkan, & M. Fethi Şahin, 2008).
Applications in Polymer Science
- Phthalazinone derivatives have been used in the synthesis of aromatic polyamides and other polymers, showing potential in the development of materials with unique properties like thermal stability and solubility (Lin Cheng, X. Jian, & S. Mao, 2002).
Platelet Aggregation Inhibition
- Studies on 2-phenyl-1(2H)-phthalazinone derivatives revealed their potential to inhibit platelet aggregation, which could have implications in cardiovascular health and treatment of related disorders (A. Sugimoto, K. Sakamoto, Y. Fujino, Y. Takashima, & M. Ishikawa, 1985).
properties
IUPAC Name |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-11-22-19(23)17-7-2-1-6-16(17)18(21-22)15-9-8-13-4-3-5-14(13)12-15/h1-2,6-9,12H,3-5,10-11,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKATJSWOQJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

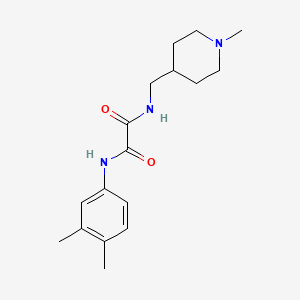
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)
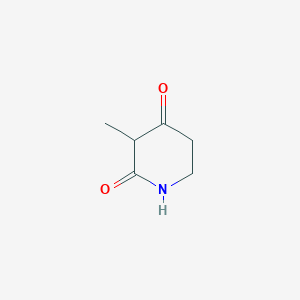

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
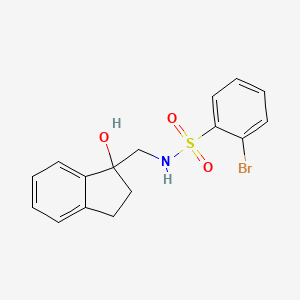
![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)
